Ethyl 2-isocyanato-3-methylbutanoate

Physical Property Purification Process Chemistry

Ethyl 2-isocyanato-3-methylbutanoate (CAS 13794-39-3) is a specialized organic building block classified as an isocyanato ester. Characterized by its dual electrophilic isocyanate (-NCO) and ester functionalities on a branched C8 backbone, it is a reactive intermediate.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 13794-39-3
Cat. No. B083619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-isocyanato-3-methylbutanoate
CAS13794-39-3
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)C)N=C=O
InChIInChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3
InChIKeyLXPOIQVGVGYFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-isocyanato-3-methylbutanoate CAS 13794-39-3 Procurement Guide: Properties and Core Specifications


Ethyl 2-isocyanato-3-methylbutanoate (CAS 13794-39-3) is a specialized organic building block classified as an isocyanato ester. Characterized by its dual electrophilic isocyanate (-NCO) and ester functionalities on a branched C8 backbone, it is a reactive intermediate [1]. It is supplied primarily as a high-purity liquid for research and development purposes, with standard specifications including a molecular formula of C8H13NO3, a molecular weight of 171.19 g/mol, and a typical purity of 95% .

Dual electrophilic isocyanate and ester for nucleophilic addition or cycloaddition
Branched C8 backbone provides steric control for selectivity in asymmetric synthesis
High-purity liquid format suited for solution-phase research and parallel synthesis

Why Substituting Ethyl 2-isocyanato-3-methylbutanoate with a Generic Isocyanato Ester Can Compromise Synthetic Outcomes


The inherent reactivity of isocyanato esters is heavily modulated by steric and electronic factors of the substituent groups. While all compounds in this class react via the electrophilic NCO group, the rate and selectivity of these reactions are not uniform . Generic substitution without considering the specific branched alkyl chain and ester group of Ethyl 2-isocyanato-3-methylbutanoate can lead to altered reaction kinetics, different product profiles, and inconsistent performance in applications where precise molecular geometry is required, such as in the construction of chiral centers or the formation of defined polymer architectures [1].

!
Generic isocyanato esters may exhibit different reaction rates and selectivity due to varying steric bulk near NCO.
!
Ester group variation (e.g., ethyl vs methyl) alters physical properties, phase behavior, and work-up characteristics.
!
Linear analogs lack the branched architecture that can shift product distribution in stereoselective transformations.

Quantitative Differentiation of Ethyl 2-isocyanato-3-methylbutanoate from Key Analogs


Comparative Volatility: Higher Boiling Point Than Linear Isocyanato Acetates

Ethyl 2-isocyanato-3-methylbutanoate exhibits a significantly higher boiling point compared to the simpler, unbranched analog ethyl isocyanatoacetate. This property directly impacts handling and purification during synthesis .

Comparative Boiling Point
Cross-study comparable
81–82°C at 3 mmHg vs ethyl isocyanatoacetate 67–68°C at 11 mmHg
Supports purification and handling workflow differentiation
Higher boiling point at lower pressure; advantageous when less volatile reagent is needed
Physical Property Purification Process Chemistry

Comparative Density: Higher Liquid Density Than Unbranched Methyl Ester Analog

The target compound, ethyl 2-isocyanato-3-methylbutanoate, has a measured density of 1.4275 g/mL, which is substantially higher than that of the methyl ester analog methyl 2-isocyanato-3-methylbutanoate, reported as 1.053 g/mL at 25°C . This indicates a more compact molecular packing in the liquid state.

Comparative Density
Cross-study comparable
1.4275 g/mL (target) vs methyl ester analog 1.053 g/mL
Density difference may affect phase separation and formulation calculations
Approximately 36% denser; metric relevant for liquid handling
Physical Property Formulation Material Science

Molecular Weight Differentiation for Chiral Building Block Applications

The molecular weight of ethyl 2-isocyanato-3-methylbutanoate is 171.19 g/mol, which is higher than its closest methyl ester analog, methyl 2-isocyanato-3-methylbutanoate, which has a molecular weight of 157.17 g/mol [1]. This difference is directly attributable to the ethyl versus methyl ester group.

Molecular Weight Offset
Cross-study comparable
171.19 g/mol vs methyl analog 157.17 g/mol (Δ 14.02 g/mol, CH₂)
Defined mass difference supports stoichiometric and MS method verification
Ethyl vs methyl ester homologation; clear isotopic pattern distinction
Chiral Synthesis Building Block Molecular Design

Potential for Enhanced Kinetic Selectivity via Branched Architecture

The reactivity of isocyanates is known to be modulated by steric hindrance. The branched architecture of ethyl 2-isocyanato-3-methylbutanoate, with its isopropyl group adjacent to the NCO functionality, introduces greater steric bulk compared to linear or less-substituted analogs like ethyl isocyanatoacetate. This bulk is expected to reduce the rate of nucleophilic addition at the NCO carbon [1]. While direct kinetic data for this specific compound is absent in the public domain, this class-level inference is supported by the general principle that bulkier alkyl groups hinder the approach of nucleophiles .

Kinetic Selectivity (Inferred)
Class-level inference
Branched architecture expected to reduce nucleophilic addition rate vs linear analogs
May support selectivity design in complex reaction mixtures
Quantitative kinetic data not available; based on steric hindrance principles
Reactivity Steric Effects Reaction Kinetics

Defined Application Scenarios for Ethyl 2-isocyanato-3-methylbutanoate Based on Evidence


Synthesis of Chiral Building Blocks and Peptidomimetics

As an amino acid-derived isocyanato ester, this compound is a strategic starting material for creating enantiomerically pure intermediates. Its use is documented in the synthesis of chiral heterocycles, such as highly substituted γ-lactams, through asymmetric catalytic cycloaddition reactions [1]. This application leverages its specific steric and electronic profile, which is distinct from simpler isocyanato acetates.

Controlled Polymerization and Macromolecular Engineering

The compound's isocyanate group can react with a variety of nucleophiles (e.g., alcohols, amines) to form urethane or urea linkages. Its branched, sterically hindered structure (inferred from its isopropyl group) can be exploited to moderate the reaction rate, offering a potential advantage over less hindered isocyanates for synthesizing well-defined polyurethanes or polyureas with controlled molecular weight and architecture [2].

Intermediate for Agrochemical and Pharmaceutical Research

The compound serves as a versatile building block for generating libraries of novel molecules with potential biological activity . Its defined physicochemical properties (e.g., boiling point, density) provide consistent performance in parallel synthesis and purification workflows, ensuring reproducible generation of candidate compounds for screening programs.

Application
Selection Property
Validation Focus
Chiral building block & peptidomimetic synthesis
Sterically hindered isocyanate for asymmetric cycloaddition
Enantiomeric purity and γ-lactam formation efficiency
Controlled polymerization
Moderated reactivity from branched backbone
Polymer architecture and molecular weight control
Library synthesis for agrochemical/pharma screening
Consistent physical profile (BP, density) for parallel workflows
Reproducibility in solution-phase synthesis and purification

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